![molecular formula C6H6N4O2 B2541859 2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 10505-25-6](/img/structure/B2541859.png)
2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
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Overview
Description
2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a chemical compound that belongs to the class of pyrazolopyrimidines . Pyrazolopyrimidines are a group of compounds that have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of pyrazolopyrimidines involves various methods. One such method involves the condensation of phenyl hydrazines with ethyl acetoacetate, resulting in phenyl-3H-pyrazol-3-ones . Another method involves the use of ultrasonic-assisted synthesis .Scientific Research Applications
CDK2 Inhibition for Cancer Treatment
CDK2 (Cyclin-Dependent Kinase 2): is a crucial enzyme involved in cell cycle regulation. Inhibition of CDK2 selectively targets tumor cells, making it an appealing strategy for cancer treatment. Researchers have designed and synthesized novel compounds based on the pyrazolo[3,4-d]pyrimidine scaffold, including derivatives of 2-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione . These compounds demonstrated potent cytotoxic activity against cancer cell lines, particularly MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. Notably, compound 14 exhibited dual activity against both cancer cells and CDK2, making it a promising candidate for further investigation.
Anticancer Screening
In vitro anticancer screening studies have evaluated the synthesized compounds derived from 2-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione . These investigations aim to assess their effectiveness against various cancer cell lines, shedding light on their potential as future therapeutic agents.
Enzymatic Inhibition
The most potent anti-proliferative compounds have shown inhibitory activity against CDK2/cyclin A2. For instance, compound 14 exhibited an impressive IC50 value of 0.057 μM against CDK2 . Understanding their binding interactions and mechanism of action at the molecular level is crucial for drug development.
Further Exploration
Researchers continue to explore the pharmacological properties of 2-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione derivatives. Future studies may focus on optimizing their selectivity, pharmacokinetics, and safety profiles, paving the way for potential clinical applications.
Mechanism of Action
Target of Action
The primary target of the compound 2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by 2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione affects the cell cycle progression pathway . This results in downstream effects such as the inhibition of cell proliferation .
Pharmacokinetics
In silico ADMET studies of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione have shown suitable pharmacokinetic properties . These properties impact the bioavailability of the compound, which is crucial for its effectiveness .
Result of Action
The action of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione results in significant cytotoxic activities against certain cell lines . It also induces apoptosis within HCT cells .
properties
IUPAC Name |
2-methyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-10-2-3-4(9-10)7-6(12)8-5(3)11/h2H,1H3,(H2,7,8,9,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBCGWPHGYQHSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)NC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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